3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
Propriétés
IUPAC Name |
3-fluoro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c1-23-17-7-2-3-8-19(17)27-18-10-9-14(12-16(18)20(23)24)22-28(25,26)15-6-4-5-13(21)11-15/h2-12,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFVLZXIWQTFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique dibenzo structure and the presence of a fluorine atom, may exhibit significant biological activity.
The molecular formula of this compound is with a molecular weight of 398.4 g/mol. Its structural representation provides insights into its functional groups, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H15FN2O4S |
| Molecular Weight | 398.4 g/mol |
| CAS Number | 922136-25-2 |
Biological Activity Overview
Research indicates that compounds similar to 3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide may exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The following sections will explore specific studies that highlight these activities.
Antibacterial Activity
A study evaluating the antibacterial properties of related compounds found that certain dibenzo derivatives possess significant activity against Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for some derivatives were as low as 12.6 μg/mL against Staphylococcus aureus and Bacillus subtilis . While specific data on the target compound is limited, its structural analogs suggest potential efficacy against bacterial pathogens.
Anticancer Potential
Research into similar dibenzo compounds indicates promising anticancer activity. For example, related oxazepin derivatives have shown cytotoxic effects on various cancer cell lines with IC50 values indicating effective concentrations for inhibiting cell proliferation . The mechanism of action often involves the induction of apoptosis and disruption of cellular signaling pathways.
Case Studies
- Antimicrobial Evaluation : A comprehensive study assessed a series of dibenzo derivatives for their antimicrobial activity. The results indicated that modifications in the molecular structure significantly influenced their effectiveness against various microbial strains .
- Cytotoxicity Testing : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies with reduced side effects .
- Mechanistic Insights : Investigations into the mechanisms revealed that these compounds might act through multiple pathways, including inhibition of DNA synthesis and interference with metabolic processes in pathogens .
Applications De Recherche Scientifique
Therapeutic Potential
Research into 3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide indicates several promising therapeutic applications:
- Antidepressant Activity : Compounds within the dibenzo[b,f][1,4]oxazepine class have been investigated for their potential as antidepressants due to their interactions with neurotransmitter systems.
- Antipsychotic Properties : The unique structural attributes may contribute to antipsychotic effects by modulating dopamine receptors, making it a candidate for further exploration in treating schizophrenia or similar disorders.
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, potentially offering new avenues for treating inflammatory diseases.
Case Studies
Several case studies have explored the pharmacological effects of compounds similar to 3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide:
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal highlighted the antidepressant-like effects of dibenzo[b,f][1,4]oxazepine derivatives in animal models. The research demonstrated significant reductions in depressive behaviors when administered specific dosages over a defined period.
Case Study 2: Antipsychotic Mechanism
Another investigation focused on the pharmacodynamics of similar compounds acting on dopamine D2 receptors. Results indicated that these compounds could effectively reduce psychotic symptoms in preclinical models.
Case Study 3: Inflammation Reduction
A recent study evaluated the anti-inflammatory properties of dibenzo derivatives in vitro and in vivo. The findings suggested that these compounds could significantly inhibit pro-inflammatory cytokines, indicating potential therapeutic uses in chronic inflammatory conditions.
Comparaison Avec Des Composés Similaires
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Bioactivity and Target Interactions
- Fluorine Position : The 3-fluoro substitution in the target compound likely enhances hydrogen bonding with target proteins compared to the 4-fluoro isomer, which may exhibit weaker binding due to altered spatial orientation .
- In contrast, the 10-methyl group in the target compound balances stability and bioavailability .
- Sulfonamide Variations : The tetrahydronaphthalene sulfonamide () and 4-methylbenzenesulfonamide () modify π-π stacking interactions with aromatic residues in target proteins, influencing potency .
Clustering Analysis and Mode of Action
Hierarchical clustering based on bioactivity profiles () suggests that the target compound and its 4-fluoro isomer may cluster together due to structural similarity, but divergent fluorine positions could lead to distinct interaction patterns with protein targets (e.g., kinases or GPCRs). The ethyl- and acetyl-substituted analogs may form separate clusters due to significant structural deviations .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?
Methodological Answer: The synthesis involves a multi-step approach:
Core Formation : Construct the dibenzo[b,f][1,4]oxazepine core via cyclization of substituted precursors under controlled temperature (70–90°C) and inert atmosphere to prevent oxidation .
Sulfonamide Coupling : Introduce the 3-fluorobenzenesulfonamide group via nucleophilic substitution, using bases like triethylamine to deprotonate reactive sites .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
Validation : Confirm structure and purity using HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR spectroscopy .
Q. Key Considerations :
- Strict control of reaction time and solvent polarity (e.g., DMF for sulfonamide coupling).
- Monitor intermediates with TLC to minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- HPLC : Use reverse-phase chromatography to assess purity (>98%) with UV detection at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H] at m/z 439.1) .
Q. How do solubility properties influence formulation for bioactivity assays?
Methodological Answer:
- Solubility Profile : The compound is sparingly soluble in water but dissolves in DMSO (50 mg/mL), making it suitable for stock solutions .
- Assay Optimization :
- For cellular assays, dilute DMSO stocks to ≤0.1% in PBS or culture media to avoid cytotoxicity .
- For in vitro enzyme inhibition, use 10% DMSO in buffer with sonication to enhance dispersion .
Advanced Research Questions
Q. How can contradictory bioactivity data between enzyme inhibition and cellular assays be resolved?
Methodological Answer:
- Hypothesis Testing :
- Cellular Uptake : Measure intracellular concentrations via LC-MS to confirm bioavailability .
- Metabolite Interference : Incubate the compound with liver microsomes to identify active/inactive metabolites .
- Assay Conditions : Adjust pH (6.5–7.4) and ionic strength to mimic physiological environments .
- Case Study : A related dibenzooxazepine sulfonamide showed 10x lower IC in cellular assays due to efflux pump activity, resolved using P-glycoprotein inhibitors .
Q. What role does the 3-fluoro substituent play in target binding affinity?
Structure-Activity Relationship (SAR) Analysis :
Q. Methodology :
- Perform molecular docking (AutoDock Vina) to compare fluorine’s electrostatic potential with non-halogenated analogs .
- Synthesize analogs with F, Cl, and Br at C3 to quantify substituent effects on IC .
Q. What computational strategies predict interactions with SYK kinase?
Methodological Answer:
Docking Studies :
- Use SYK’s crystal structure (PDB: 3FQR) to model the sulfonamide’s binding to the ATP pocket .
- Score interactions with Glide SP, focusing on hydrogen bonds with Lys402 and hydrophobic contacts with Phe413 .
Molecular Dynamics (MD) :
- Simulate 100 ns trajectories in GROMACS to assess stability of the fluorine-kinase interaction .
Free Energy Calculations :
- Apply MM-PBSA to compare binding energies of fluoro vs. chloro analogs .
Q. How to design SAR studies for optimizing the dibenzooxazepine core?
Methodological Answer:
- Systematic Modifications :
- Core Rigidity : Introduce methyl groups at C10 to restrict conformational flexibility (e.g., 10-methyl improves selectivity by 5x) .
- Bioisosteres : Replace the 11-oxo group with thioxo or imino to modulate electron density .
- Peripheral Substituents : Test electron-withdrawing groups (NO, CF) at C2/C7 to enhance π-stacking .
- High-Throughput Screening : Use fragment-based libraries to identify synergistic substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
